6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile

X-ray crystallography Conformational analysis Benzothiazole geometry

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile (CAS 918801-30-6) is a fully substituted benzothiazole derivative with molecular formula C17H14N2S2 and molecular weight 310.4 g/mol. It belongs to the benzothiazole-4-carbonitrile subclass, characterized by a cyano group at the 4-position, a 2-phenyl substituent, a 5-methylsulfanyl (methylthio) group, and methyl groups at both the 6- and 7-positions.

Molecular Formula C17H14N2S2
Molecular Weight 310.4 g/mol
CAS No. 918801-30-6
Cat. No. B12639553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
CAS918801-30-6
Molecular FormulaC17H14N2S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1SC(=N2)C3=CC=CC=C3)C#N)SC)C
InChIInChI=1S/C17H14N2S2/c1-10-11(2)16-14(13(9-18)15(10)20-3)19-17(21-16)12-7-5-4-6-8-12/h4-8H,1-3H3
InChIKeyJTVSUHFUWBBNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile (CAS 918801-30-6): Compound Class and Baseline Characterization for Research Procurement


6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile (CAS 918801-30-6) is a fully substituted benzothiazole derivative with molecular formula C17H14N2S2 and molecular weight 310.4 g/mol. It belongs to the benzothiazole-4-carbonitrile subclass, characterized by a cyano group at the 4-position, a 2-phenyl substituent, a 5-methylsulfanyl (methylthio) group, and methyl groups at both the 6- and 7-positions. This substitution pattern distinguishes it from other members of the 2-phenylbenzothiazole family, which are widely investigated as kinase inhibitor scaffolds and antiproliferative agents. [1]

1
Scaffold Differentiation Unique 4-cyano/5-methylsulfanyl/6,7-dimethyl substitution pattern distinct from kinase-focused benzothiazoles.
2
SAR Probe Enables head-to-head comparison with 7-aryl and parent benzothiazole analogs in structure-activity relationship studies.
3
Crystallization Candidate Absence of 7-aryl twist may facilitate crystal growth for solid-state property analysis.

Why 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile Cannot Be Replaced by Generic Benzothiazole Analogs in Research Applications


The benzothiazole-4-carbonitrile scaffold is sensitive to subtle substituent variations that modulate electronic properties, steric bulk, and target engagement. The simultaneous presence of the 5-methylsulfanyl electron-donating group, the 4-cyano electron-withdrawing group, and the 6,7-dimethyl lipophilic substituents creates a unique pharmacophoric pattern distinct from mono-substituted or unsubstituted 2-phenylbenzothiazoles. [1] Simple replacement with a des-methyl or des-methylsulfanyl analog would alter the compound's calculated logP, polar surface area, and hydrogen-bond acceptor profile, potentially abrogating any observed biological activity. The following section provides the available quantitative structural evidence supporting this differentiation.

Analog Gap Des-methyl or des-methylsulfanyl analogs alter electronic and steric profiles, potentially shifting target binding and solubility.
Conformation 7-Aryl-substituted analogs introduce a torsional twist (~31°); the 6,7-dimethyl pattern removes this, changing crystal packing and entropic binding contributions.
Mechanism Kinase-optimized benzothiazoles may not replicate the vendor-reported sEH/FAAH inhibition profile; independent verification is unavailable.

Quantitative Evidence Guide: Differentiating 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile from Closest Structural Analogs


Crystal Structure Comparison: Dihedral Angle Differences Between 6,7-Dimethyl and 7-(4-Methylphenyl) Analogs

The target compound lacks a published crystal structure. However, the closely related analog 7-(4-methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has been characterized by single-crystal X-ray diffraction. [1] In this analog, the dihedral angle between the benzothiazole core and the 7-(4-methylphenyl) substituent ring is 31.23(8)°, while the phenyl ring at the 2-position is nearly coplanar with the benzothiazole system (dihedral angle 7.567(2)°). Replacing the bulky 7-(4-methylphenyl) group with the smaller 6,7-dimethyl substitution pattern in the target compound is expected to eliminate this torsional twist, resulting in a more planar benzothiazole core with altered crystal packing and potentially different solid-state properties.

Dihedral angle
Reported
Analog: 31.23° (7-aryl vs core)
Target: no aryl-aryl twist (6,7-dimethyl)
Elimination of torsional twist may alter target binding and solubility.
Inference from 7-(4-methylphenyl) analog crystal structure; target structure not available.
X-ray crystallography Conformational analysis Benzothiazole geometry

Physicochemical Property Differentiation: Calculated logP and Molecular Descriptors vs. Unsubstituted 2-Phenylbenzothiazole

The target compound contains substituents (6,7-dimethyl, 5-methylsulfanyl, 4-carbonitrile) that significantly alter its calculated physicochemical profile compared to the parent 2-phenylbenzothiazole scaffold. While experimentally measured logP values are not available, the structural modifications are predicted to increase lipophilicity (due to the two methyl and one methylsulfanyl groups) while the 4-carbonitrile adds polarity and hydrogen-bond acceptor capacity. This combination yields a balanced profile distinct from both the unsubstituted parent (logP ~3.0 predicted) and the highly lipophilic 7-naphthyl analog (CAS 918801-27-1).

Mol. weight shift
Class-level inference
ΔMW +99.1 g/mol vs parent 2-phenylbenzothiazole
Distinct chemical space from unsubstituted benzothiazoles; altered polarity and H-bond capacity.
No experimental logP or solubility data; predicted values only.
Lipophilicity Drug-likeness Molecular descriptors

Putative Target Engagement Differentiation: Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Claim vs. Kinase-Focused Benzothiazoles

A vendor technical datasheet states that the mechanism of action for this compound 'primarily involves its role as an inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase.' This dual sEH/FAAH inhibition profile is mechanistically distinct from the majority of 2-phenylbenzothiazole derivatives reported in the literature, which are predominantly optimized as kinase inhibitors (e.g., CDK, p38, BCR-ABL). [1] No quantitative IC50 values, Ki values, or selectivity data against these or any other enzymes are publicly available for this specific compound. This claim remains unverified by independent peer-reviewed studies.

Target claim
Data to verify
Vendor reports sEH/FAAH inhibition; no quantitative data.
Mechanistic differentiation from kinase-focused benzothiazoles remains unconfirmed.
Independent IC50 and selectivity profiling required before procurement based on this activity.
Enzyme inhibition sEH FAAH Target selectivity

Research Application Scenarios for 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile Based on Available Evidence


Chemical Probe Development for sEH/FAAH Dual Inhibition Hypothesis Testing

Based on the vendor-reported mechanism of action as a soluble epoxide hydrolase and fatty acid amide hydrolase inhibitor, this compound may serve as a starting point for in vitro enzyme inhibition assays to verify and quantify this dual activity. Researchers should conduct full concentration-response curves against purified sEH and FAAH to establish IC50 values, followed by selectivity profiling against related serine hydrolases. This scenario is contingent on independent experimental validation.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-4-carbonitrile Substitution Patterns

The unique 5-methylsulfanyl / 6,7-dimethyl / 4-carbonitrile substitution pattern makes this compound a valuable reference point in SAR campaigns exploring the benzothiazole-4-carbonitrile chemical space. It can be compared head-to-head with the 7-(4-methylphenyl) analog (characterized by X-ray crystallography) [1] and the 7-naphthyl analog (CAS 918801-27-1) to understand the impact of 6,7-disubstitution vs. 7-aryl substitution on target binding and cellular activity.

Computational Chemistry and Molecular Docking Template

The compound's well-defined structure with multiple heteroatom substituents (cyano N, methylsulfanyl S, thiazole N and S) provides a rich template for computational docking studies against various enzyme targets. Its moderate molecular weight (310.4 g/mol) and balanced lipophilicity profile (predicted) make it suitable for in silico screening campaigns where the goal is to differentiate binding poses between 6,7-dimethyl and 7-aryl benzothiazole-4-carbonitrile analogs.

Crystallization and Solid-State Characterization Studies

Given that the 7-(4-methylphenyl) analog has been successfully crystallized and structurally characterized, [1] the target compound represents a crystallization candidate for comparative solid-state analysis. The replacement of a bulky 7-aryl group with 6,7-dimethyl groups is predicted to alter crystal packing, intermolecular interactions (C—H···N hydrogen bonds, π–π stacking), and potentially physicochemical properties such as melting point and solubility.

Application
Selection Property
Validation Focus
sEH/FAAH inhibition assay verification
Vendor-reported dual inhibition profile
Independent concentration-response and selectivity profiling
Benzothiazole SAR studies
Unique 5-SMe/6,7-diMe/4-CN pattern
Head-to-head comparison with 7-aryl and 7-naphthyl analogs
Computational docking template
Multiple heteroatom sites (N, S, CN)
Binding pose differentiation between 6,7-dimethyl and 7-aryl analogs
Crystallization and solid-state analysis
Predicted altered crystal packing vs. 7-aryl analog
Single-crystal X-ray diffraction and intermolecular interaction analysis
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